molecular formula C19H18N2O4S2 B2877428 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide CAS No. 946220-44-6

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide

Cat. No.: B2877428
CAS No.: 946220-44-6
M. Wt: 402.48
InChI Key: SYUAIAPBOMSVKY-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furoyl group, a tetrahydroquinoline moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Furoyl Group: The furoyl group can be introduced via acylation using furoyl chloride in the presence of a base such as pyridine.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride, such as 5-methylthiophene-2-sulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide can undergo various chemical reactions:

    Oxidation: The furoyl and tetrahydroquinoline moieties can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products

    Oxidation: Oxidized derivatives of the furoyl and tetrahydroquinoline moieties.

    Reduction: Reduced forms of the furoyl and tetrahydroquinoline moieties.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide depends on its application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The furoyl and sulfonamide groups are often involved in binding interactions with the target.

    Organic Synthesis: The compound can act as a building block, participating in various chemical reactions to form more complex structures.

    Material Science: The unique combination of functional groups can impart specific properties to materials, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide
  • N-(2-furoyl)piperazine

Uniqueness

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide is unique due to the presence of the 5-methylthiophene-2-sulfonamide group, which can impart distinct chemical and physical properties. This makes it particularly valuable in applications where specific interactions or properties are required.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-13-6-9-18(26-13)27(23,24)20-15-8-7-14-4-2-10-21(16(14)12-15)19(22)17-5-3-11-25-17/h3,5-9,11-12,20H,2,4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUAIAPBOMSVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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